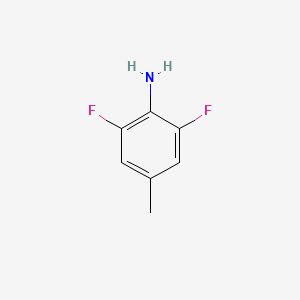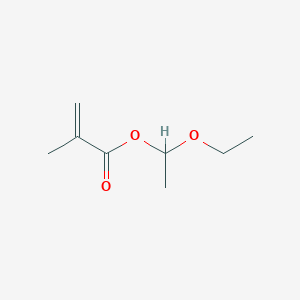
2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester, also known as 2-ethoxyethyl methacrylate, is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester can be synthesized through various methods. One common method involves the reaction of methacrylic acid with ethyl vinyl ether in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out at room temperature for several hours, followed by purification steps such as filtration and distillation to obtain the final product.
Industrial Production Methods: In industrial settings, the production of 1-ethoxyethyl 2-methylprop-2-enoate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and crystallization to further purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, 1-ethoxyethyl 2-methylprop-2-enoate can hydrolyze to form methacrylic acid and ethanol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.
Major Products:
Polymerization: The major products are polymers with varying molecular weights and properties depending on the reaction conditions.
Hydrolysis: The primary products are methacrylic acid and ethanol.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research into drug delivery systems often employs this compound due to its ability to form hydrogels and other biocompatible materials.
Industry: It is used in the production of specialty polymers and resins for various industrial applications.
Mechanism of Action
The mechanism of action of 1-ethoxyethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis reactions. In polymerization, the compound forms long chains of repeating units, which can be tailored to achieve specific properties. In hydrolysis, the compound breaks down into methacrylic acid and ethanol, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Ethyl methacrylate: Similar in structure but lacks the ethoxyethyl group, leading to different polymerization properties.
Methyl methacrylate:
Uniqueness: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester is unique due to its ethoxyethyl group, which imparts distinct properties such as increased flexibility and improved adhesion in polymer applications.
Properties
IUPAC Name |
1-ethoxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-10-7(4)11-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBADOTWUFBZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603387 | |
| Record name | 1-Ethoxyethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51920-52-6 | |
| Record name | 1-Ethoxyethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
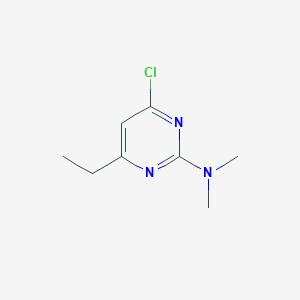

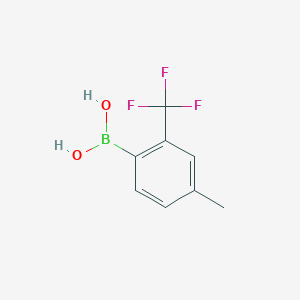
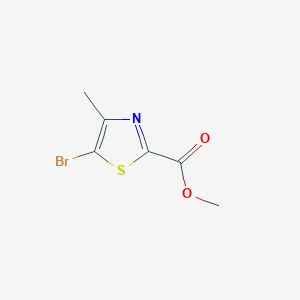
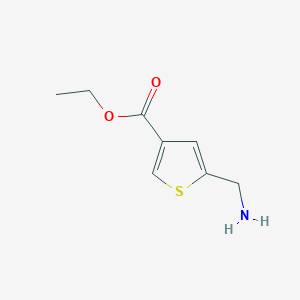
![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
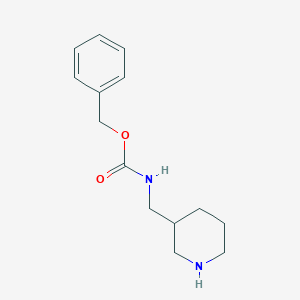

![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
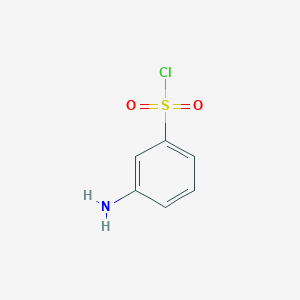

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)
